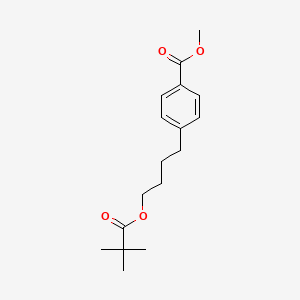
Methyl 4-(4-pivaloyloxybutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-pivaloyloxybutyl)benzoate is an organic compound with the molecular formula C17H24O4 and a molecular weight of 292.37 g/mol . It is characterized by its yellow to pale yellow to colorless oil appearance . This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-pivaloyloxybutyl)benzoate involves the esterification of 4-(4-hydroxybutyl)benzoic acid with pivaloyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-pivaloyloxybutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Applications De Recherche Scientifique
Methyl 4-(4-pivaloyloxybutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-pivaloyloxybutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-hydroxybutyl)benzoate
- Methyl 4-(4-acetoxybutyl)benzoate
- Methyl 4-(4-butoxybutyl)benzoate
Uniqueness
Methyl 4-(4-pivaloyloxybutyl)benzoate is unique due to its pivaloyloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Propriétés
Formule moléculaire |
C17H24O4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
methyl 4-[4-(2,2-dimethylpropanoyloxy)butyl]benzoate |
InChI |
InChI=1S/C17H24O4/c1-17(2,3)16(19)21-12-6-5-7-13-8-10-14(11-9-13)15(18)20-4/h8-11H,5-7,12H2,1-4H3 |
Clé InChI |
RKKGWDQVWYEDEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCCC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


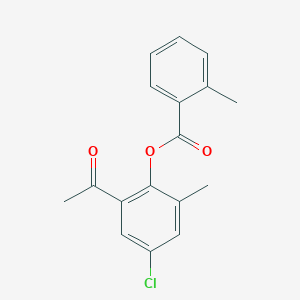
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
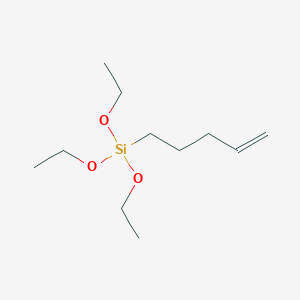
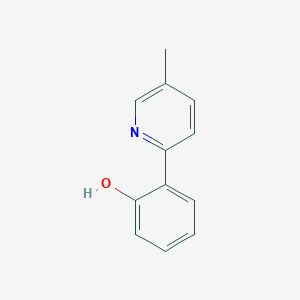
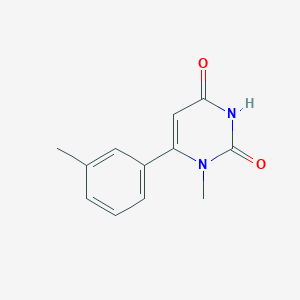
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
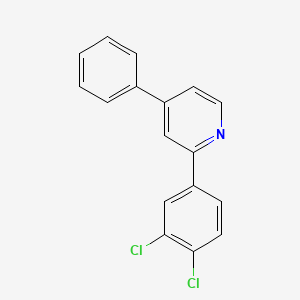
![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)
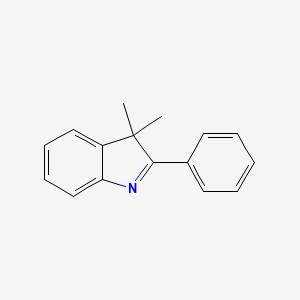
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)

![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
